

Application Note: Ultrasensitive Quantification of Bisphenols in Bottled Water by UPLC-MS/MS

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Abstract

Bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, are potential endocrine disruptors. Their migration from packaging materials into bottled water raises significant public health concerns. This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of multiple bisphenols in bottled water. The described protocol, including a streamlined Solid Phase Extraction (SPE) sample preparation, offers high recovery and low limits of detection, making it suitable for routine monitoring and regulatory compliance.

Introduction

Bisphenols, such as Bisphenol A (BPA), Bisphenol S (BPS), and **Bisphenol F** (BPF), are utilized in the manufacturing of plastic containers, including those for bottled water. These compounds can leach into the water, leading to human exposure. Due to their potential to interfere with the endocrine system, sensitive and reliable analytical methods are crucial for monitoring their presence at trace levels.[1][2][3] UPLC-MS/MS has emerged as the preferred technique for its high selectivity, sensitivity, and speed.[4] This document provides a detailed protocol for the simultaneous determination of eight common bisphenols in bottled water.

Experimental Protocols Materials and Reagents



- Standards: Certified analytical standards of Bisphenol A (BPA), Bisphenol S (BPS),
 Bisphenol F (BPF), Bisphenol AF (BPAF), Bisphenol AP (BPAP), Bisphenol B (BPB),
 Bisphenol Z (BPZ), and Bisphenol P (BPP), and their corresponding isotopically labeled internal standards (e.g., BPA-d16).
- Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Acetonitrile (LC-MS grade).
- Reagents: Ammonium hydroxide (NH4OH), Formic acid.
- SPE Cartridges: C18 cartridges.[4]

Sample Preparation: Solid Phase Extraction (SPE)

- Sample Collection: Collect bottled water samples in their original packaging.
- Preconditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
- Sample Loading: Acidify 100 mL of the water sample to pH 7 with 100 mM acetic acid and add the internal standard. Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
- Drying: Dry the cartridge under vacuum for 5 minutes.
- Elution: Elute the trapped bisphenols with 6 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream
 of nitrogen at <40°C. Reconstitute the residue in 500 μL of a water/methanol (50:50, v/v)
 solution for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: A Kinetex® C18 or Acquity BEH C8 column (e.g., 50 mm × 2.1 mm, 1.7 μm).



- Mobile Phase:
 - Phase A: Water with 0.045 mM ammonium hydroxide.
 - Phase B: Methanol with 0.045 mM ammonium hydroxide.
- Gradient Elution: A linear gradient is employed to achieve optimal separation of the analytes.
- Injection Volume: 20 μL.
- Column Temperature: 40 °C.
- · Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bisphenol and internal standard are monitored for quantification and confirmation.

Results and Data Presentation

The developed UPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The method demonstrated excellent linearity with correlation coefficients (\mathbb{R}^2) ≥ 0.990 for all analytes.



Bisphenol	Linear Range (μg/L)	LOD (μg/L)	LOQ (μg/L)	Mean Recovery (%)
BPA	0.10 - 10.0	0.030 - 0.037	0.10	89 - 109
BPS	0.25 - 10.0	0.030 - 0.075	0.10 - 0.25	89 - 109
BPF	0.25 - 10.0	0.030 - 0.075	0.10 - 0.25	89 - 109
BPAF	0.25 - 10.0	0.030 - 0.075	0.10 - 0.25	89 - 109
BPAP	0.25 - 10.0	0.030 - 0.075	0.10 - 0.25	89 - 109
BPB	0.10 - 10.0	0.030 - 0.075	0.10 - 0.25	89 - 109
BPZ	0.25 - 10.0	0.030 - 0.075	0.10 - 0.25	89 - 109
BPP	0.25 - 10.0	0.030 - 0.075	0.10 - 0.25	89 - 109

Table 1: Summary of quantitative data for the analysis of eight bisphenols in bottled water. Data compiled from multiple sources.

Analysis of commercially available bottled water samples revealed the presence of BPA at quantifiable concentrations in some samples, while other bisphenols were generally below the limit of quantification.

Visualizations



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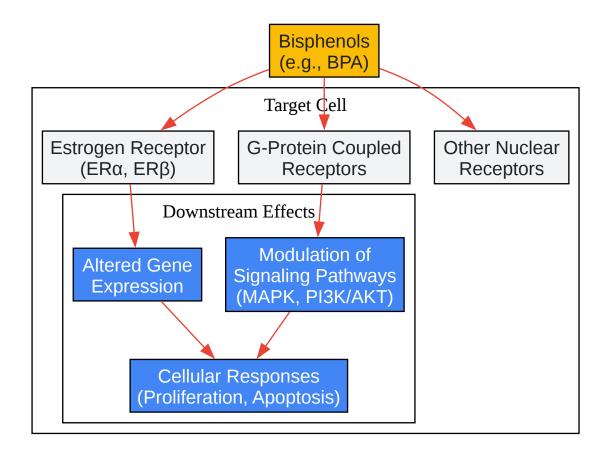
Caption: Experimental workflow for bisphenol analysis.





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Caption: Logical diagram of the UPLC-MS/MS system.



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Caption: Simplified bisphenol signaling pathway.

Discussion

The presented UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of various bisphenols in bottled water. The use of Solid Phase Extraction allows



for effective pre-concentration and clean-up of the samples, leading to high recovery rates and the removal of matrix interferences. The chromatographic conditions ensure good separation of the target analytes, while the use of tandem mass spectrometry in MRM mode offers excellent selectivity and sensitivity for accurate quantification at sub-µg/L levels.

The potential for bisphenols to act as endocrine disruptors is a significant concern. They can interact with various cellular pathways, including nuclear estrogen receptors and G-protein coupled receptors, leading to the modulation of key signaling cascades like MAPK and PI3K/AKT. This can result in altered gene expression and various cellular responses, highlighting the importance of monitoring their presence in consumables.

Conclusion

This application note details a validated UPLC-MS/MS method for the routine analysis of bisphenols in bottled water. The protocol is sensitive, robust, and suitable for high-throughput laboratory settings. The ability to accurately quantify these potential endocrine disruptors is essential for ensuring consumer safety and for regulatory bodies to establish and enforce safe limits in food and beverage products.

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